molecular formula C9H11F2IN2O2 B2619071 Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate CAS No. 1946817-03-3

Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate

Cat. No.: B2619071
CAS No.: 1946817-03-3
M. Wt: 344.1
InChI Key: VUUVOSFLXHFQFD-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate is a synthetic organic compound featuring a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and iodine substituents. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(trifluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate
  • Ethyl 2-[3-(chloromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate
  • Ethyl 2-[3-(bromomethyl)-4-iodo-5-methylpyrazol-1-yl]acetate

Uniqueness

Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other halogenated analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .

Properties

IUPAC Name

ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2IN2O2/c1-3-16-6(15)4-14-5(2)7(12)8(13-14)9(10)11/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUVOSFLXHFQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)F)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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